molecular formula C21H22N2O4S B2390904 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 902946-50-3

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2390904
CAS No.: 902946-50-3
M. Wt: 398.48
InChI Key: FENPJDAVVGXLRG-UHFFFAOYSA-N
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Description

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group, a methoxyphenylsulfonyl group, and a pyrrolidinyl group attached to the quinoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst under reflux conditions.

    Pyrrolidinyl Substitution: The final step involves the substitution of a hydrogen atom on the quinoline ring with a pyrrolidinyl group, which can be achieved using pyrrolidine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidinyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of desulfonylated quinoline derivatives.

    Substitution: Formation of various alkylated quinoline derivatives.

Scientific Research Applications

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and sulfonyl groups may enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The pyrrolidinyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent with a quinoline structure.

Uniqueness

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of the methoxyphenylsulfonyl and pyrrolidinyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-26-15-5-8-17(9-6-15)28(24,25)20-14-22-19-10-7-16(27-2)13-18(19)21(20)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENPJDAVVGXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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